N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a tetrahydro-2H-pyran moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d]thiazole core, followed by the introduction of the tetrahydro-2H-pyran moiety. The final step involves the formation of the carboxamide linkage.
Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Tetrahydro-2H-pyran Moiety: This step often involves the use of 3,4-dihydro-2H-pyran, which can be reacted with suitable nucleophiles to form the desired tetrahydro-2H-pyran ring.
Formation of Carboxamide Linkage: The final step involves the coupling of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzo[d]thiazole core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, influencing their activity. The tetrahydro-2H-pyran moiety can modulate the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the tetrahydro-2H-pyran moiety, which can affect its chemical properties and biological activity.
Tetrahydro-2H-pyran-4-yl derivatives: These compounds may have similar structural features but different biological activities.
Uniqueness
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide is unique due to the combination of the benzo[d]thiazole core and the tetrahydro-2H-pyran moiety. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-13(11-6-9-21-10-7-11)5-8-17-15(20)16-18-12-3-1-2-4-14(12)22-16/h1-4,11,13,19H,5-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYRFYQDAJNMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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